N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
CAS No.:
Cat. No.: VC16301793
Molecular Formula: C29H23F3N2O3
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H23F3N2O3 |
|---|---|
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | N-[(Z)-3-oxo-3-(2-phenylethylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C29H23F3N2O3/c30-29(31,32)23-13-7-12-22(18-23)26-15-14-24(37-26)19-25(34-27(35)21-10-5-2-6-11-21)28(36)33-17-16-20-8-3-1-4-9-20/h1-15,18-19H,16-17H2,(H,33,36)(H,34,35)/b25-19- |
| Standard InChI Key | IEPIULWJBMTMDT-PLRJNAJWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4 |
Introduction
N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C26H25F3N2O4, and it has a molecular weight of approximately 486.5 g/mol. This compound features a methoxy group, an amide bond, and a furan ring, which contribute to its unique chemical properties and biological activities. The presence of the trifluoromethyl group is particularly notable as it often enhances lipophilicity and metabolic stability, potentially increasing the compound's pharmacological efficacy.
Synthesis and Chemical Reactivity
The synthesis of N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple synthetic steps, each requiring careful control of reaction conditions to ensure high yields and purity. The chemical reactivity of this compound can be attributed to several functional groups present in its structure. Key reactions may include nucleophilic substitutions, additions to the furan ring, and reactions involving the amide bond.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit anti-cancer properties or act as an inhibitor for certain enzymatic activities. The trifluoromethyl group is known to enhance binding affinity to biological targets, which may include various enzymes or receptors involved in disease pathways. Detailed studies involving molecular docking and binding assays would provide further insights into its mechanism of action.
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